(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol
Description
Properties
IUPAC Name |
(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-5-9(6-12)8(2)11(7)10-3-4-10/h5,10,12H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHFQIWOESKLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds containing the pyrrole structure exhibit significant antimicrobial activity. The presence of the cyclopropyl group enhances the compound's ability to penetrate microbial membranes, potentially leading to improved efficacy against resistant strains.
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrrole were tested for their antimicrobial properties. The results demonstrated that (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| Control | 0 | - |
| Test | 15 | Staphylococcus aureus |
| Test | 12 | Escherichia coli |
Cancer Research
The compound has also been investigated for its potential anticancer properties. Its mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study in Cancer Research highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The study showed that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 20 | 45 |
| A549 (Lung) | 25 | 50 |
Cell Culture Enhancement
In biochemistry, this compound has been used to enhance monoclonal antibody production in cell cultures.
Case Study:
Research published in Biotechnology Progress demonstrated that adding the compound to CHO (Chinese Hamster Ovary) cell cultures improved monoclonal antibody yields by 1.5-fold compared to controls. This enhancement was attributed to increased cell viability and productivity rates .
| Condition | mAb Yield (mg/L) | Viability (%) |
|---|---|---|
| Control | 730 | 80 |
| MPPB Added | 1098 | 90 |
Polymer Synthesis
The unique structure of this compound allows it to act as a monomer in polymer synthesis. Its incorporation can lead to materials with enhanced thermal stability and mechanical properties.
Case Study:
A study reported in Macromolecules explored the use of this compound as a building block for thermosetting polymers. The resulting materials exhibited superior heat resistance and mechanical strength compared to traditional polymers .
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Traditional Polymer | 200 | 30 |
| Polymer with Compound | 250 | 50 |
Mechanism of Action
The exact mechanism of action for (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is not well-documented. it is known to interact with proteins, potentially affecting their structure and function. The molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares a 1-cyclopropyl-2,5-dimethyl-1H-pyrrole core with several analogs, differing in substituents at the C3 position. These structural variations significantly impact physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrrole Derivatives
*Calculated based on structural data.
Key Observations :
Substituent Effects on Bioactivity: IU1 (C17H21FN2O) demonstrates the importance of hydrophobic (4-fluorophenyl) and hydrogen-bond-accepting (pyrrolidinylethanone) groups in targeting USP14, a DUB implicated in cancer . Trifluoromethyl (C17H18F3N2O2, ) and cyano (C20H19N3O, ) groups enhance electrophilicity and binding affinity, though bioactivity data for these analogs remain unexplored.
Hydroxymethyl vs. Methanamine :
- The target compound’s hydroxymethyl group may improve water solubility compared to the methanamine analog (C10H16N2, ), which lacks a hydroxyl moiety. This difference could influence pharmacokinetics and target engagement.
Synthetic Utility: Derivatives like the nicotinonitrile-thioether (C16H15N3O2S, ) and pyridinone (C17H18F3N2O2, ) highlight the versatility of the pyrrole core in generating diverse scaffolds for drug discovery.
In contrast, smaller derivatives like the target compound (165.23 g/mol) may offer better bioavailability.
Biological Activity
(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol is a pyrrole derivative with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of proteomics and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H15NO
- Molecular Weight : 165.23 g/mol
- CAS Number : 926229-26-7
The precise mechanism of action for this compound remains under investigation. Preliminary findings suggest that it interacts with various proteins, potentially altering their structure and function. This interaction may influence several biological pathways, making it a candidate for further research in therapeutic applications.
Antimalarial Properties
Recent studies have highlighted the antimalarial potential of compounds structurally related to this compound. For instance, a study indicated that derivatives targeting dihydroorotate dehydrogenase (DHODH) showed significant efficacy against Plasmodium falciparum, demonstrating both blood and liver stage activity . These findings suggest that similar pyrrole derivatives might exhibit comparable antimalarial effects.
Proteomics Applications
In proteomics research, this compound serves as a crucial tool for studying protein-ligand interactions. It is used to probe the binding dynamics and functional roles of various proteins within cellular systems . The compound's unique structure allows it to engage with specific protein targets, facilitating insights into biochemical pathways and disease mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol | Similar to methanol | Investigated for similar protein interactions |
| (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acetone | Contains acetone group | Potentially different pharmacological profiles |
| (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)amine | Features an amine group | Explored for neuropharmacological effects |
Study 1: Antimalarial Efficacy
A clinical study evaluated a compound related to this compound against P. falciparum. The results indicated that the compound effectively inhibited parasite growth in vitro with an IC50 value below 0.03 μM against recombinant DHODH from P. falciparum and P. vivax . This suggests potential therapeutic applications in malaria prophylaxis.
Study 2: Protein Interaction Studies
In a separate study focusing on proteomics, this compound was utilized to investigate its binding affinity to various target proteins involved in metabolic pathways. The findings revealed significant alterations in protein conformation upon binding, indicating its role as a modulator in biochemical processes .
Q & A
Q. What synthetic methodologies are most effective for producing (1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : Grignard reactions and boron-mediated cyclopropanation (e.g., Charette's protocol for cyclopropane derivatives) are foundational for introducing the cyclopropyl group . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) improve reaction homogeneity and yield in pyrrole functionalization .
- Temperature control : Heating at 45–50°C minimizes side reactions during substituent introduction .
- Catalyst selection : Potassium carbonate enhances nucleophilic substitution efficiency in DMSO-based systems .
Post-synthesis, recrystallization in 2-propanol is recommended for purification .
Q. How should researchers characterize the structural integrity of this compound to confirm regiochemistry and purity?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can distinguish regioisomers by analyzing cyclopropane proton splitting patterns and pyrrole ring substituent shifts .
- Elemental analysis : Validate molecular composition (e.g., C, H, N percentages) to confirm synthetic accuracy .
- Chromatography : HPLC or TLC with UV detection identifies impurities from incomplete cyclopropane ring formation .
Q. What storage conditions are critical for maintaining the stability of pyrrole methanol derivatives?
- Methodological Answer :
- Temperature : Store at –20°C in airtight containers to prevent oxidation of the methanol group .
- Light exposure : Amber vials mitigate photodegradation of the pyrrole ring .
- Desiccation : Use silica gel packets to avoid hydrolysis of cyclopropane substituents .
Advanced Research Questions
Q. How does the cyclopropane substituent influence the compound’s bioactivity compared to non-cyclopropane pyrrole derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare inhibition constants (Ki) against enzymes (e.g., cytochrome P450 isoforms) using cyclopropane vs. straight-chain alkyl analogs .
- Computational modeling : Density functional theory (DFT) predicts enhanced rigidity from the cyclopropane ring, altering binding affinity to hydrophobic pockets .
- In vitro assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) to quantify potency differences .
Q. How can researchers resolve contradictions in reported biological activity data for pyrrole methanol derivatives?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .
- Metabolic stability testing : Use liver microsomes to assess whether conflicting results arise from differential metabolite profiles .
- Orthogonal assays : Combine enzyme inhibition studies with cellular uptake measurements (e.g., LC-MS quantification) to correlate activity with bioavailability .
Q. What strategies mitigate side reactions during the functionalization of the pyrrole ring in such compounds?
- Methodological Answer :
- Protecting groups : Temporarily block the methanol hydroxyl with tert-butyldimethylsilyl (TBS) to prevent unwanted nucleophilic attacks during cyclopropanation .
- Low-temperature synthesis : Perform substituent additions at –78°C to suppress polymerization of the pyrrole ring .
- Catalytic optimization : Use Pd/Cu bimetallic systems for regioselective cross-coupling reactions at the 3-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
